Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester

Descripción general

Descripción

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester is a chemical compound characterized by the presence of a carbamic acid ester group attached to a 9-anthracenylmethyl moiety. This compound is known for its potential biological activity and diverse applications in various fields, including organic synthesis and material science.

Métodos De Preparación

The synthesis of Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester typically involves the reaction of 9-anthracenylmethyl alcohol with N,N-diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding anthracene derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted products

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various anthracene derivatives.

Biology: The compound’s potential biological activity makes it a subject of interest in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the development of advanced materials, including polymers and dyes

Mecanismo De Acción

The mechanism of action of Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound’s carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester can be compared with other similar compounds, such as:

Carbamic acid, N,N-dimethyl-, 9-anthracenylmethyl ester: Similar structure but with dimethyl groups instead of diethyl groups.

Carbamic acid, N,N-diethyl-, 9-phenanthrenylmethyl ester: Similar structure but with a phenanthrene moiety instead of an anthracene moiety.

The uniqueness of this compound lies in its specific combination of the carbamate group and the 9-anthracenylmethyl moiety, which imparts distinct chemical and biological properties .

Actividad Biológica

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester, also known as 9-anthrylmethyl N,N-diethylcarbamate, is a compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

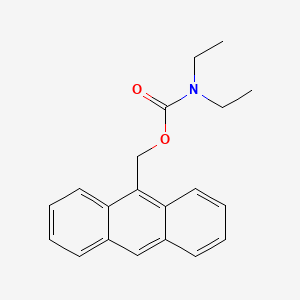

The chemical structure of 9-anthrylmethyl N,N-diethylcarbamate can be represented as follows:

This compound is synthesized through the reaction of anthracene derivatives with diethyl carbamate. The synthesis typically involves the use of coupling agents or catalysts to facilitate the formation of the carbamate linkage.

1. Anticholinesterase Activity

One of the primary areas of research concerning carbamates is their role as anticholinesterase agents. Compounds with a carbamate functional group have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. The inhibition of AChE leads to increased levels of acetylcholine, which can enhance neurotransmission and has implications for treating neurodegenerative diseases such as Alzheimer's disease.

Recent studies have demonstrated that various carbamates exhibit significant inhibitory activity against AChE. For instance, in a comparative study, several carbamates were found to be more potent than rivastigmine, a well-known AChE inhibitor used in clinical settings . The inhibition constants () for these compounds ranged from to , indicating strong potential for therapeutic applications.

| Compound | Inhibition Constant () | Comparison to Rivastigmine |

|---|---|---|

| Carbamate 1 | Less potent | |

| Carbamate 2 | More potent | |

| Rivastigmine | Baseline |

2. Neuroprotective Effects

In addition to AChE inhibition, carbamates have been investigated for their neuroprotective properties. Studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis. Mechanistically, this may involve the modulation of signaling pathways associated with cell survival and inflammation.

For example, a study highlighted that certain carbamates could reduce reactive oxygen species (ROS) generation in neuronal cultures, thereby providing a protective effect against neurotoxicity induced by amyloid-beta peptides . These findings indicate that carbamates could play a dual role in both enhancing cholinergic transmission and protecting neurons from degeneration.

Case Study 1: Efficacy in Alzheimer's Models

A notable case study involved the administration of 9-anthrylmethyl N,N-diethylcarbamate in transgenic mouse models of Alzheimer's disease. The results showed significant improvements in cognitive function as assessed by maze tests and memory retention tasks compared to control groups receiving no treatment or placebo . The compound's ability to inhibit AChE while also providing neuroprotection was attributed to its efficacy.

Case Study 2: Safety Profile Assessment

Another important aspect of research focused on the safety profile of this compound. Toxicological assessments indicated that while some carbamates can exhibit neurotoxic effects at high concentrations, 9-anthrylmethyl N,N-diethylcarbamate demonstrated a favorable safety margin in both in vitro and in vivo studies. The compound showed minimal adverse effects on motor function and no significant behavioral changes at therapeutic doses .

Propiedades

IUPAC Name |

anthracen-9-ylmethyl N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-3-21(4-2)20(22)23-14-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-13H,3-4,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDNVDDEDBXBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.